molecular formula C7H7ClF2N2 B138670 3,5-Difluorobenzamidine hydrochloride CAS No. 144797-68-2

3,5-Difluorobenzamidine hydrochloride

Cat. No. B138670
CAS RN: 144797-68-2
M. Wt: 192.59 g/mol
InChI Key: QCCACCYICHJVIN-UHFFFAOYSA-N
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Description

3,5-Difluorobenzamidine hydrochloride is a chemical compound with the CAS Number: 144797-68-2 . It has a molecular weight of 192.6 and its IUPAC name is 3,5-difluorobenzenecarboximidamide hydrochloride .


Molecular Structure Analysis

The molecular formula of 3,5-Difluorobenzamidine hydrochloride is C7H7ClF2N2 . The InChI code is 1S/C7H6F2N2.ClH/c8-5-1-4 (7 (10)11)2-6 (9)3-5;/h1-3H, (H3,10,11);1H .


Physical And Chemical Properties Analysis

3,5-Difluorobenzamidine hydrochloride is a solid . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Corrosion Inhibition

3,5-Difluorobenzamidine hydrochloride, as a derivative of phenylthienylbenzamidine, has been investigated for its application in corrosion inhibition. In a study by Fouda et al. (2020), derivatives of phenylthienylbenzamidine, including similar compounds, were examined for their effectiveness in preventing corrosion of carbon steel in hydrochloric acid. This research highlighted the potential of these compounds in industrial applications, especially for protecting metal surfaces from corrosive environments (Fouda et al., 2020).

Photocatalytic Degradation

In the field of environmental science, derivatives of benzamidine, similar to 3,5-Difluorobenzamidine hydrochloride, have been used in photocatalytic degradation studies. Torimoto et al. (1996) investigated the use of adsorbent supports loaded with TiO2 for the photodecomposition of propyzamide, a compound structurally related to benzamidines. The study found that these systems enhance the rate of mineralization and reduce the concentration of toxic intermediates, suggesting a potential application in environmental clean-up processes (Torimoto et al., 1996).

Synthesis of Pesticides

The synthesis of pesticides is another significant application. Shi-long (2006) and Yang (2006) described the synthesis of Teflubenzuron, a benzoylurea insecticide, from compounds including 3,5-dichloro-2,4-difluoroaniline, which is closely related to 3,5-Difluorobenzamidine hydrochloride. These studies showcase the role of such compounds in the development of effective insecticides for agricultural use (Shi-long, 2006); (Yang, 2006).

Pharmaceutical Research

In pharmaceutical research, closely related compounds have been investigated for their potential in drug delivery systems. For instance, Yuan et al. (2017) studied the use of 3,5-dipentadecyloxybenzamidine hydrochloride, a derivative of benzamidine, in creating liposomes for targeted drug delivery to treat glomerular diseases. This research demonstrates the potential utility of such compounds in developing more effective and targeted pharmaceutical therapies (Yuan et al., 2017).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P264, P270, P301 + P312, and P501 . It is classified as Acute Tox. 4 Oral for hazard classifications .

properties

IUPAC Name

3,5-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCACCYICHJVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561948
Record name 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzamidine hydrochloride

CAS RN

144797-68-2
Record name 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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